
N-(4-ethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide, also known as EPTC, is a cyclopropane herbicide that has been widely used in agriculture to control weeds. EPTC has been found to be effective against a wide range of weed species and has been used in various crops, including corn, soybeans, and potatoes. The chemical structure of EPTC is unique, and its synthesis method is complex.
作用機序
The mechanism of action of N-(4-ethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide involves the inhibition of the biosynthesis of isoprenoids, which are essential for the growth and development of plants. This compound inhibits the activity of the enzyme geranylgeranyl diphosphate synthase, which is involved in the biosynthesis of isoprenoids. This results in the inhibition of cell division and growth in plants, leading to their death.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity to mammals and birds. However, it can be toxic to aquatic organisms and should be used with caution near water sources. This compound can also have an impact on soil microorganisms, which can affect soil health and nutrient cycling.
実験室実験の利点と制限
N-(4-ethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is a valuable tool in laboratory experiments that involve the study of plant growth and development. It is effective against a broad range of weed species, making it a useful tool for researchers studying plant-plant interactions. However, this compound can be expensive and may not be readily available in all locations.
将来の方向性
There are several future directions for the study of N-(4-ethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide. One area of research is the development of new herbicides that are more effective and less toxic than this compound. Another area of research is the study of the impact of this compound on soil health and nutrient cycling. Additionally, there is potential for the use of this compound in the treatment of cancer and as a pesticide in the control of insect pests.
Conclusion:
In conclusion, this compound is a cyclopropane herbicide that has been widely used in agriculture to control weeds. Its unique chemical structure and complex synthesis method make it a valuable tool in laboratory experiments. This compound has been extensively studied for its herbicidal properties and potential use in the treatment of cancer and as a pesticide in the control of insect pests. While this compound has several advantages, it also has limitations, and there is a need for further research to develop new herbicides and study its impact on soil health and nutrient cycling.
合成法
The synthesis of N-(4-ethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide involves a multi-step process that starts with the reaction of 4-ethylphenylmagnesium bromide with 2,2,3,3-tetramethylcyclopropanecarboxylic acid. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form this compound. The overall yield of this process is approximately 40%.
科学的研究の応用
N-(4-ethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been extensively studied for its herbicidal properties. It has been found to be effective against a broad range of weed species, making it a valuable tool in agriculture. This compound has also been studied for its potential use in the treatment of cancer. It has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been studied for its potential use as a pesticide in the control of insect pests.
特性
分子式 |
C16H23NO |
|---|---|
分子量 |
245.36 g/mol |
IUPAC名 |
N-(4-ethylphenyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C16H23NO/c1-6-11-7-9-12(10-8-11)17-14(18)13-15(2,3)16(13,4)5/h7-10,13H,6H2,1-5H3,(H,17,18) |
InChIキー |
UACIUYNQXUGJLC-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C2C(C2(C)C)(C)C |
正規SMILES |
CCC1=CC=C(C=C1)NC(=O)C2C(C2(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





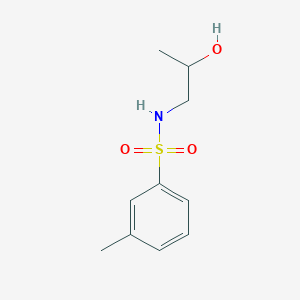
![4-cyano-N-[2-(2-hydroxyethoxy)ethyl]benzenesulfonamide](/img/structure/B263497.png)


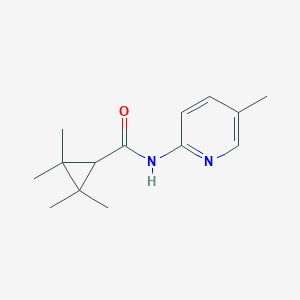
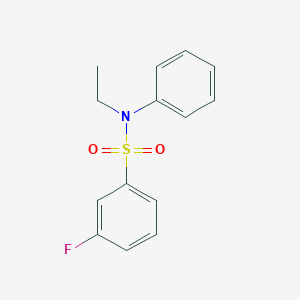

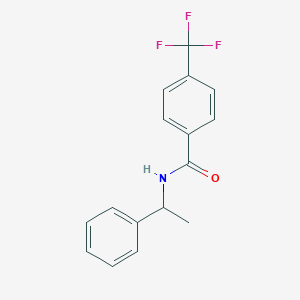

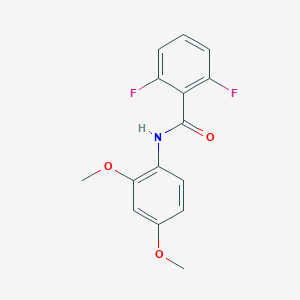
![2-(4-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B263530.png)
